Peiminine
Peiminine
Imperialine is an alkaloid.
Peiminine is a natural product found in Fritillaria ebeiensis, Fritillaria monantha, and other organisms with data available.
Peiminine is a natural product found in Fritillaria ebeiensis, Fritillaria monantha, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
18059-10-4
VCID:
VC0538919
InChI:
InChI=1S/C27H43NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-23,25,29,31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-,22-,23+,25-,26+,27-/m0/s1
SMILES:
[H][C@]12C[C@@H](O)CC[C@]1(C)[C@@]3([H])C[C@@]4([H])[C@]5([H])CN6C[C@@H](C)CC[C@]([H])6[C@@](C)(O)[C@]([H])5CC[C@]([H])4[C@]3([H])CC2=O
Molecular Formula:
C27H43NO3
Molecular Weight:
429.6 g/mol
Peiminine
CAS No.: 18059-10-4
Cat. No.: VC0538919
Molecular Formula: C27H43NO3
Molecular Weight: 429.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Imperialine is an alkaloid. Peiminine is a natural product found in Fritillaria ebeiensis, Fritillaria monantha, and other organisms with data available. |
|---|---|
| CAS No. | 18059-10-4 |
| Molecular Formula | C27H43NO3 |
| Molecular Weight | 429.6 g/mol |
| IUPAC Name | (1R,2S,6S,9S,10S,11S,14S,15S,18S,20S,23R,24S)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one |
| Standard InChI | InChI=1S/C27H43NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-23,25,29,31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-,22-,23+,25-,26+,27-/m0/s1 |
| Standard InChI Key | IQDIERHFZVCNRZ-YUYPDVIUSA-N |
| Isomeric SMILES | C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)(C)O |
| SMILES | [H][C@]12C[C@@H](O)CC[C@]1(C)[C@@]3([H])C[C@@]4([H])[C@]5([H])CN6C[C@@H](C)CC[C@]([H])6[C@@](C)(O)[C@]([H])5CC[C@]([H])4[C@]3([H])CC2=O |
| Canonical SMILES | CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O |
| Appearance | Solid powder |
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